Cas no 2171843-41-5 (4-aminooctanal)

4-aminooctanal 化学的及び物理的性質
名前と識別子
-
- 4-aminooctanal
- SCHEMBL259403
- EN300-1297028
- 2171843-41-5
-
- インチ: 1S/C8H17NO/c1-2-3-5-8(9)6-4-7-10/h7-8H,2-6,9H2,1H3
- InChIKey: ORVSGWYSBVGNHO-UHFFFAOYSA-N
- ほほえんだ: O=CCCC(CCCC)N
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 83.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 43.1Ų
4-aminooctanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297028-10000mg |
4-aminooctanal |
2171843-41-5 | 10000mg |
$3131.0 | 2023-09-30 | ||
Enamine | EN300-1297028-1.0g |
4-aminooctanal |
2171843-41-5 | 1g |
$728.0 | 2023-06-06 | ||
Enamine | EN300-1297028-100mg |
4-aminooctanal |
2171843-41-5 | 100mg |
$640.0 | 2023-09-30 | ||
Enamine | EN300-1297028-0.25g |
4-aminooctanal |
2171843-41-5 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1297028-5.0g |
4-aminooctanal |
2171843-41-5 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1297028-0.05g |
4-aminooctanal |
2171843-41-5 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1297028-50mg |
4-aminooctanal |
2171843-41-5 | 50mg |
$612.0 | 2023-09-30 | ||
Enamine | EN300-1297028-500mg |
4-aminooctanal |
2171843-41-5 | 500mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1297028-2500mg |
4-aminooctanal |
2171843-41-5 | 2500mg |
$1428.0 | 2023-09-30 | ||
Enamine | EN300-1297028-5000mg |
4-aminooctanal |
2171843-41-5 | 5000mg |
$2110.0 | 2023-09-30 |
4-aminooctanal 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
4-aminooctanalに関する追加情報
Professional Introduction to Compound with CAS No. 2171843-41-5 and Product Name: 4-aminooctanal
The compound with the CAS number 2171843-41-5 is identified as 4-aminooctanal, a chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative, characterized by its eight-carbon chain and an amine functional group at the fourth position, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
4-aminooctanal belongs to the class of aliphatic amines and aldehydes, which are fundamental building blocks in organic synthesis. The presence of both an amine and an aldehyde group imparts reactivity that is highly useful in forming complex molecular architectures. This compound has been explored in the development of novel therapeutic agents, where its structural features can be leveraged to modulate biological pathways and interactions.
Recent research has highlighted the potential of 4-aminooctanal in the synthesis of peptidomimetics and other bioactive peptides. The compound's ability to serve as a precursor for constructing peptide-like structures with enhanced stability and bioavailability has made it a subject of interest in drug discovery initiatives. By incorporating 4-aminooctanal into synthetic routes, researchers have been able to develop molecules that mimic the functionality of natural peptides while avoiding their limitations, such as susceptibility to enzymatic degradation.
In addition to its role in peptide chemistry, 4-aminooctanal has been investigated for its applications in material science, particularly in the development of functional polymers and coatings. The compound's bifunctional nature allows for the creation of cross-linked networks with tailored properties, which can be advantageous in applications ranging from biomedical devices to advanced materials for electronics.
The chemical reactivity of 4-aminooctanal is further underscored by its utility in transition-metal-catalyzed reactions. For instance, it can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling the formation of carbon-carbon bonds that are essential for constructing complex organic molecules. These reactions are pivotal in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular structure is crucial.
Advances in synthetic methodologies have expanded the scope of 4-aminooctanal applications. Modern techniques, such as flow chemistry and microwave-assisted synthesis, have enabled more efficient and scalable production processes for this compound. These innovations have not only improved accessibility but also facilitated its integration into large-scale synthetic campaigns, making it a more practical choice for industrial applications.
The biological significance of 4-aminooctanal has also been explored in the context of neural signaling and neurotransmitter research. Aldehydes and amines are known to play roles in various neurological processes, and derivatives like 4-aminooctanal may serve as intermediates in the synthesis of compounds that interact with neural receptors or enzymes. While direct applications as a neurotransmitter or neuromodulator have not been fully established, its structural analogs have shown promise in preclinical studies related to cognitive function and neuroprotection.
In summary, 4-aminooctanal (CAS No. 2171843-41-5) represents a versatile chemical entity with broad applications across multiple disciplines. Its unique structural features and reactivity make it a valuable tool in pharmaceutical synthesis, material science, and biochemical research. As synthetic chemistry continues to evolve, the utility of compounds like 4-aminooctanal is expected to expand, driving further innovation and discovery.
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